1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone
Description
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone is a chemical compound that features a thiophene ring substituted with a dioxaborolane group and an ethanone group
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO3S/c1-8(14)10-9(6-7-17-10)13-15-11(2,3)12(4,5)16-13/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDDPRDMHWFOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590060 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864754-06-3 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864754-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of Halogenated Thiophenes
One of the most common and reliable methods to prepare boronic esters on thiophene rings is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2).
- Start with 3-bromo-2-acetylthiophene or 2-bromo-3-acetylthiophene as the halogenated precursor.
- React with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(dppf)Cl2·DCM.
- Use a base like potassium acetate or potassium phosphate.
- Conduct the reaction in a polar aprotic solvent (e.g., dimethylformamide, tetrahydrofuran) under inert atmosphere.
- Heat the mixture at 80–90 °C for several hours.
This method yields 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]-ethanone with good selectivity and yield.
Lithiation Followed by Quenching with Pinacolborane
An alternative approach involves:
- Lithiation of 3-acetylthiophene at the 3-position using a strong base such as n-butyllithium at low temperature (-78 °C).
- Quenching the lithiated intermediate with pinacolborane or trialkyl borates.
- Subsequent work-up to isolate the pinacol boronate ester.
This method requires careful temperature control and anhydrous conditions but offers regioselective borylation.
Suzuki Coupling-Based Modular Synthesis
Another approach employs Suzuki coupling to build the target molecule:
- Prepare 3-bromoacetylthiophene.
- Couple with 4,4,5,5-tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane under palladium catalysis.
- Employ bases such as K3PO4, and solvents like THF with water as co-solvent.
- Reaction temperatures around 90 °C for 24 hours.
This method is modular and allows for the incorporation of various substituents, facilitating the synthesis of functionalized derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) | Efficient for borylation and Suzuki coupling |
| Base | Potassium phosphate (K3PO4), potassium acetate | Ensures deprotonation and catalyst turnover |
| Solvent | THF, DMF, or dioxane | Polar aprotic solvents preferred |
| Temperature | 80–90 °C | Optimized for reaction rate and selectivity |
| Reaction Time | 12–24 hours | Longer times improve yield |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of sensitive intermediates |
Purification and Characterization
After synthesis, the product is typically purified by silica gel chromatography using gradients of ethyl acetate in petroleum ether or diethyl ether in petroleum ether. The purified compound is characterized by:
- NMR Spectroscopy: ^1H NMR shows signals corresponding to the thiophene protons and methyl groups of the pinacol ester.
- IR Spectroscopy: Characteristic carbonyl stretch near 1650 cm^-1 and B–O vibrations.
- Mass Spectrometry: Confirms molecular weight (246.11 g/mol).
- Melting Point: Typically around 290–294 °C for related boronate esters.
Research Findings and Data Summary
Chemical Reactions Analysis
Types of Reactions
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The boron atom in the dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Scientific Research Applications
Introduction to 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone
This compound is a compound of significant interest in the fields of organic chemistry and materials science. Its unique structure incorporates a dioxaborolane moiety, which enhances its chemical properties and applications. This article explores its various applications across scientific research domains.
Structure and Composition
The compound features a thiophene ring substituted with a dioxaborolane group. Its molecular formula is C14H19B O3, with a molecular weight of 246.11 g/mol. The specific arrangement of atoms contributes to its reactivity and utility in various chemical reactions.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis. Its boronate ester functionality allows for cross-coupling reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. The dioxaborolane unit acts as a cross-linking agent in the formation of thermosetting polymers. These materials are valuable in coatings and adhesives due to their durability and resistance to environmental degradation.
Electronics
In the field of electronics, this compound is explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene moiety contributes to the electronic properties necessary for charge transport within these devices.
Medicinal Chemistry
Research indicates that compounds containing dioxaborolane structures exhibit promising biological activities. Preliminary studies suggest that derivatives of this compound may possess anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Further investigation into its pharmacological profile is warranted.
Environmental Chemistry
The compound's boron content makes it a candidate for studies on environmental remediation techniques. Boron compounds are known to interact with pollutants, potentially aiding in their degradation or removal from contaminated sites.
Case Study 1: Cross-Coupling Reactions
A study demonstrated the effectiveness of this compound in Suzuki-Miyaura reactions to synthesize biaryl compounds. The results showed high yields and selectivity under mild reaction conditions.
Case Study 2: Polymer Development
In another study focused on polymer composites, researchers incorporated the compound into a polycarbonate matrix. The resulting material exhibited improved impact resistance and thermal stability compared to unmodified polycarbonate.
Mechanism of Action
The mechanism of action of 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone largely depends on the specific chemical reactions it undergoes. In Suzuki-Miyaura cross-coupling reactions, the boron atom in the dioxaborolane group forms a complex with a palladium catalyst, facilitating the transfer of the aryl or vinyl group to the thiophene ring .
Comparison with Similar Compounds
Biological Activity
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, characterization, and relevant case studies.
- Molecular Formula : C12H17BO4S
- Molecular Weight : 268.14 g/mol
- CAS Number : 250726-93-3
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key activities include:
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties that can mitigate oxidative stress in cellular systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in vitro and in vivo.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of thiophene derivatives with boronic acids under specific catalytic conditions. Characterization techniques such as NMR spectroscopy (including , , and ) and mass spectrometry are commonly employed to confirm the structure and purity.
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Study :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanism :
Data Table: Biological Activities
Q & A
Q. What are the key steps and optimal conditions for synthesizing 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-yl]-ethanone?
The synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the dioxaborolane moiety. A critical step is the Suzuki-Miyaura coupling between a thiophene-derived halide (e.g., 3-bromothiophen-2-yl-ethanone) and a pinacol boronate ester. Key parameters include:
- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility and reaction efficiency .
- Temperature : Reactions are often conducted at 80–100°C under inert atmosphere (N₂ or Ar) to prevent oxidation of intermediates .
- Base : Potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) to facilitate transmetallation .
Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : DMSO-d₆ or CDCl₃ are preferred solvents. Key signals include the acetyl group (δ ~2.5 ppm for CH₃) and thiophene protons (δ ~6.8–7.5 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and B-O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₃H₁₉BO₃S⁺) and fragmentation patterns .
Advanced Research Questions
Q. How does the boronate ester moiety influence reactivity in cross-coupling reactions?
The dioxaborolane group acts as a directing and stabilizing agent in Suzuki-Miyaura couplings. Its steric bulk (from tetramethyl substituents) slows hydrolysis, improving stability in aqueous conditions. However, electron-withdrawing effects from the thiophene ring may reduce catalytic turnover. Optimization strategies include:
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
Crystallization is hindered by the compound’s non-planar structure and hydrophobic boronate ester. Strategies include:
- Co-crystallization : Use of halogenated solvents (e.g., dichloromethane) or inclusion of stabilizing agents like crown ethers .
- Slow evaporation : Gradual solvent removal at 4°C promotes ordered crystal lattice formation .
X-ray diffraction data (if available) would reveal bond angles between the thiophene and dioxaborolane groups, critical for understanding electronic effects .
Q. How can computational methods (e.g., DFT) predict the compound’s behavior in catalytic systems?
Density Functional Theory (DFT) simulations model:
- Electron density distribution : The acetyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the thiophene ring .
- Transition states : Predict regioselectivity in cross-couplings by analyzing steric interactions between the boronate and catalyst .
Validation requires comparing calculated NMR shifts with experimental data .
Q. How do structural analogs (e.g., phenyl vs. thiophene derivatives) differ in reactivity?
Thiophene-based boronate esters exhibit higher reactivity in cross-couplings due to sulfur’s electron-rich nature, which stabilizes Pd intermediates. Comparative studies show:
Q. What strategies resolve contradictions in reported reaction yields or purity?
Discrepancies often arise from solvent purity, catalyst lot variability, or moisture exposure. Mitigation includes:
- Standardized protocols : Use anhydrous solvents and freshly distilled bases .
- Analytical validation : Cross-check purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4%) .
Methodological Considerations
Q. What precautions are necessary for handling and storing this compound?
Q. How to troubleshoot low yields in multi-step syntheses involving this compound?
Q. What emerging applications (e.g., materials science) are being explored?
Recent studies investigate its use in:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
